(R)-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of anthracene, naphthalene, and phosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The key steps include:
Formation of the Anthracen-9-ylmethyl Group: This can be achieved through the reaction of anthracene with a suitable alkylating agent.
Introduction of the Naphthalen-1-yl Group: This step involves the coupling of naphthalene with the intermediate compound formed in the previous step.
Attachment of the Dicyclohexylphosphanyl Group: This is usually done through a phosphine coupling reaction.
Final Assembly: The final step involves the sulfinamide formation, which can be achieved through the reaction of the intermediate with a sulfinylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene and naphthalene moieties.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, derivatives of this compound may be explored for their potential as fluorescent probes or bioactive molecules.
Medicine
In medicine, the compound’s structural features could be leveraged to design new drugs or diagnostic agents.
Industry
In industry, the compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which ®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide exerts its effects depends on its application. For instance, as a ligand, it can coordinate to metal centers, altering their electronic and steric properties. The molecular targets and pathways involved would vary based on the specific metal and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene share the anthracene core but differ in their substituents.
Naphthalene Derivatives: Compounds such as 1-naphthylamine have the naphthalene moiety but lack the complex phosphanyl and sulfinamide groups.
Phosphanyl Compounds: Triphenylphosphine is a simpler phosphine compound used in various catalytic applications.
Uniqueness
The uniqueness of ®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of multiple functional groups, which imparts distinct electronic, steric, and chemical properties
Properties
Molecular Formula |
C48H54NOPS |
---|---|
Molecular Weight |
724.0 g/mol |
IUPAC Name |
N-(anthracen-9-ylmethyl)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C48H54NOPS/c1-48(2,3)52(50)49(34-45-41-28-14-11-20-36(41)33-37-21-12-15-29-42(37)45)47(43-31-18-22-35-19-10-13-27-40(35)43)44-30-16-17-32-46(44)51(38-23-6-4-7-24-38)39-25-8-5-9-26-39/h10-22,27-33,38-39,47H,4-9,23-26,34H2,1-3H3/t47-,52?/m0/s1 |
InChI Key |
VTIOTYZNPLTEMQ-AGDCCBCCSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(CC1=C2C=CC=CC2=CC3=CC=CC=C31)[C@H](C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C7=CC=CC8=CC=CC=C87 |
Canonical SMILES |
CC(C)(C)S(=O)N(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.